molecular formula C18H18F3N3O3 B584199 Pleconaril-d8 (Major) CAS No. 1346602-36-5

Pleconaril-d8 (Major)

Cat. No. B584199
CAS RN: 1346602-36-5
M. Wt: 389.404
InChI Key: KQOXLKOJHVFTRN-SKJDFIQESA-N
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Description

Pleconaril-d8 (Major) is an antiviral drug from the viral capsid inhibitor class . It is manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus . It acts by inhibiting viral replication .


Synthesis Analysis

The core structure of pleconaril, a well-known antienteroviral drug candidate, has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .


Molecular Structure Analysis

Pleconaril-d8 (Major) is a small molecule with a chemical formula of C18H18F3N3O3 . It has a molecular weight of 381.349 Da . The molecular structure of Pleconaril-d8 (Major) can be analyzed using ChemDraw .


Chemical Reactions Analysis

Pleconaril-d8 (Major) acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses .


Physical And Chemical Properties Analysis

Pleconaril-d8 (Major) has a density of 1.3±0.1 g/cm3, a boiling point of 481.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 244.8±31.5 °C .

Scientific Research Applications

Antiviral Mechanism and Efficacy

Pleconaril-d8 (Major) functions as an antipicornaviral agent by binding to a hydrophobic pocket in the viral capsid, inducing conformational changes that lead to altered receptor binding and prevention of viral uncoating. This mechanism is central to its therapeutic efficacy against picornaviruses, including rhinoviruses and enteroviruses. Pleconaril has demonstrated clinical efficacy in reducing the duration and intensity of symptoms in children and adults with enteroviral meningitis and in adults with rhinoviral respiratory tract infections. It also shows potential in treating severe life-threatening enteroviral infections in newborns and immunocompromised individuals (Romero, 2001).

Clinical Studies and Virus Susceptibility

Clinical studies have highlighted the relationship between pleconaril susceptibility and clinical outcomes in treating common colds caused by rhinoviruses. The magnitude of symptomatic improvement in pleconaril-treated subjects is notably related to the drug susceptibility of the infecting virus, with a strong correlation between pleconaril susceptibility of the baseline virus isolate and the reduction in symptom duration compared to placebo-treated subjects (Pevear et al., 2005).

Antiviral Resistance and Structural Insights

Resistance to pleconaril, particularly in enteroviruses, has been a subject of study, revealing insights into the genetic and structural characteristics of resistance. Pleconaril-resistant strains exhibit conformational changes in the viral capsid that prevent pleconaril docking, with specific substitutions in the hydrophobic pocket region of VP1 contributing to resistance. This emphasizes the need for ongoing studies on the biological properties and transmissibility of these variant viruses (Benschop et al., 2015).

Pharmacokinetics and Drug Interaction

Pleconaril's impact on hepatic cytochrome P450 (CYP) 3A activity has been evaluated, showing that it can influence the metabolism of other drugs. For instance, pleconaril increased hepatic CYP3A activity in healthy adults, as assessed by the metabolism of intravenous midazolam. The duration of increased CYP3A activity by pleconaril was at least 6 days but no longer than 13 days after pleconaril discontinuation (Ma et al., 2006).

Future Directions

There are currently no vaccines or antivirals against EV-D68 . In this review, the authors discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle . They also provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .

properties

IUPAC Name

3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858325
Record name 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346602-36-5
Record name 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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